molecular formula C19H17F3N2O4 B14980507 1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Cat. No.: B14980507
M. Wt: 394.3 g/mol
InChI Key: XNMBBIAVEWFCHP-UHFFFAOYSA-N
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Description

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenoxy group, a trifluoromethyl group, and a dioxino-benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the dioxino ring: This step involves the cyclization of the benzimidazole intermediate with a diol, typically under dehydrating conditions.

    Attachment of the trifluoromethyl group: This can be done using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Incorporation of the methoxyphenoxyethyl group: This step involves the nucleophilic substitution of the benzimidazole intermediate with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but optimized for large-scale production. This would involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxyphenoxyethyl group can improve its solubility and bioavailability.

Comparison with Similar Compounds

    1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE: Lacks the dioxino ring, which may affect its chemical properties and applications.

    2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE: Lacks the methoxyphenoxyethyl group, which may impact its solubility and bioavailability.

Uniqueness: 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the methoxyphenoxyethyl group improves its solubility and bioavailability. The dioxino ring adds rigidity to the molecule, potentially enhancing its binding affinity to specific targets.

Properties

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.3 g/mol

IUPAC Name

3-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

InChI

InChI=1S/C19H17F3N2O4/c1-25-14-4-2-3-5-15(14)26-7-6-24-13-11-17-16(27-8-9-28-17)10-12(13)23-18(24)19(20,21)22/h2-5,10-11H,6-9H2,1H3

InChI Key

XNMBBIAVEWFCHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC4=C(C=C3N=C2C(F)(F)F)OCCO4

Origin of Product

United States

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